6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile
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Description
6-phenyl-2-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1774896-02-4 . It has a molecular weight of 173.26 and its IUPAC name is 6-phenyl-2-azaspiro[3.3]heptane .
Molecular Structure Analysis
The Inchi Code for 6-phenyl-2-azaspiro[3.3]heptane is 1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis of Spirocyclic Compounds
The compound is a part of the spirocyclic class of compounds, which are of significant interest in synthetic and medicinal chemistry . Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .
Drug Design
The 2-azaspiro heptane scaffold, which is a part of the compound, has recently captured attention of synthetic and medicinal chemists. It was suggested as an entry to structural surrogates of 4-substituted piperidines, which are building blocks for drug design .
Synthesis of Amino Acids
The compound can be used in the synthesis of 2-azaspiro [3.3]heptane-derived amino acids, which are spirocyclic rigidified analogues of two natural amino acids, ornitine and γ-aminobutyric acid . These amino acids are added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .
Ligand Design
Due to pre-organization of functional groups, the sterically constrained compounds like this can in principle be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity .
Peptidomimetic Drugs Design
Sterically constrained amino acids, which can be synthesized from this compound, are especially popular for the design of peptidomimetic drugs .
Enzyme Binding
The compound can be used in the design of drugs that bind to specific enzymes. For example, a drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .
properties
IUPAC Name |
6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c19-11-16-7-4-8-17(20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBLWOSVUJETIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=CC=CC(=N3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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